molecular formula C22H28ClN3OS2 B2525211 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride CAS No. 1330038-17-9

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride

Cat. No.: B2525211
CAS No.: 1330038-17-9
M. Wt: 450.06
InChI Key: IUDNMJAKDIPLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride (CAS: 1330038-17-9) is a heterocyclic compound featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core. The molecular formula is C₂₂H₂₈ClN₃OS₂, with a molecular weight of 450.1 g/mol . Key structural attributes include an isopropyl group at the 6-position of the tetrahydrothienopyridine ring and a pivalamide (tert-butyl carboxamide) substituent at the 2-position.

Biological Activity: This compound is a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), exhibiting enzyme inhibition in the low micromolar (µM) range (IC₅₀ ~10 µM) . Pharmacokinetic studies indicate favorable plasma and brain exposure in mice following intraperitoneal administration, highlighting its suitability for central nervous system (CNS)-targeted applications .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS2.ClH/c1-13(2)25-11-10-14-17(12-25)28-20(24-21(26)22(3,4)5)18(14)19-23-15-8-6-7-9-16(15)27-19;/h6-9,13H,10-12H2,1-5H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDNMJAKDIPLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair pathway, which is vital for maintaining genomic stability and responding to DNA damage. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant research findings.

The compound's molecular formula is C25H26ClN3O2S2C_{25}H_{26}ClN_{3}O_{2}S_{2} with a molecular weight of approximately 500.1 g/mol. Its IUPAC name is N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-pivalamide hydrochloride. The structure includes a thieno-pyridine core and a benzothiazole moiety, which are essential for its biological activity.

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide acts primarily as an APE1 inhibitor. APE1 is involved in the repair of DNA damage caused by various factors including environmental stressors and chemotherapeutic agents. By inhibiting APE1, this compound enhances the cytotoxic effects of DNA-damaging agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), making it a promising candidate for cancer therapy.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the benzothiazole and thieno-pyridine components can significantly influence the potency of the compound against APE1. Studies indicate that specific substitutions at these positions can enhance binding affinity and inhibitory activity. For instance:

Compound VariationAPE1 Inhibition Potency (µM)
Original CompoundLow single-digit
Benzothiazole DerivativeReduced activity
Modified Thieno-Pyridine AnalogEnhanced potency

These findings suggest that maintaining the thiazole motif while optimizing substitutions can yield more effective inhibitors.

Research Findings

A pivotal study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of this compound. The results indicated that it exhibits low micromolar activity against purified APE1 enzyme and effectively potentiates the cytotoxicity of alkylating agents in various cancer cell lines .

Key Findings:

  • In vitro Potency: The compound showed significant inhibition of APE1 with IC50 values in the low micromolar range.
  • Cytotoxic Synergy: It enhanced the effects of MMS and TMZ on glioblastoma cells, indicating potential for combination therapies.
  • ADME Profile: The compound demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics in preliminary animal studies.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Study on Glioblastoma Cells: In a study involving SF767 glioblastoma cells, treatment with the compound resulted in increased accumulation of apurinic sites following MMS exposure. This suggests that inhibition of APE1 disrupts DNA repair mechanisms effectively .
  • Combination Therapy with TMZ: Another investigation assessed the impact of combining this compound with TMZ in HeLa cells. Results showed enhanced cell death rates compared to TMZ alone, underscoring its potential as an adjunct therapy in cancer treatment .

Scientific Research Applications

Potential Biological Activities

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structural features may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have been reported to possess anticancer properties by inhibiting key signaling pathways involved in tumor growth and survival .
  • CNS Activity :
    • The thieno[2,3-c]pyridine core has been associated with central nervous system (CNS) activity. Compounds featuring this core have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer’s disease due to their ability to modulate neurotransmitter systems.
  • Inhibition of Apurinic/Aprimidinic Endonuclease 1 (APE1) :
    • Research has highlighted the compound's potential as an inhibitor of APE1, an enzyme involved in DNA repair processes. This inhibition could enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by such treatments.

Synthesis Approaches

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride typically involves multi-step organic synthesis techniques. Potential synthetic routes may include:

  • Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
  • Introduction of the benzo[d]thiazole moiety via nucleophilic substitution or coupling reactions.
  • Final amide formation through acylation reactions with pivalamide.

Comparative Analysis with Related Compounds

To better understand the applications of this compound, a comparison with structurally similar compounds can provide insights into their biological activities:

Compound NameStructure FeaturesNotable Activities
3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amineContains benzo[d]thiazole and tetrahydrobenzothiophenePotential anti-cancer properties
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-piperidine)Similar piperidine structureInvestigated for CNS activity
6-Isopropyl-thieno[2,3-c]pyridine derivativesShares thieno[2,3-c]pyridine coreExplored for kinase inhibition

Future Research Directions

Currently, there is a lack of published studies detailing the interaction profile of this compound with other compounds or biological systems. Future research should focus on:

  • Elucidating its mechanism of action through in vitro and in vivo studies.
  • Exploring its pharmacokinetic properties to assess its suitability for therapeutic applications.
  • Investigating its interactions with specific biological targets to identify potential pathways for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the tetrahydrothieno[2,3-c]pyridine core but differ in substituents, leading to variations in molecular properties and hypothesized biological effects:

Structural Variations and Molecular Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1330038-17-9) - 6-isopropyl
- 2-pivalamide
C₂₂H₂₈ClN₃OS₂ 450.1 High brain exposure; APE1 inhibition
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride (1216522-19-8) - 6-methyl
- 4-(N,N-dipropylsulfamoyl)benzamide
C₂₈H₃₃ClN₄O₃S₃ 605.2 Bulky sulfonamide group; increased molecular weight
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride (1331109-57-9) - 6-ethyl
- 2-propionamide
C₁₉H₂₂ClN₃OS₂ 408.0 Smaller alkyl chain; reduced steric hindrance
N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride (1329894-90-7) - 6-benzyl
- 2-(thiophen-2-yl)acetamide
C₂₈H₂₇ClN₄O₂S₃ 538.2 Aromatic benzyl and thiophene groups; high lipophilicity

Hypothesized Structure-Activity Relationships (SAR)

Alkyl Substituents at the 6-Position :

  • The isopropyl group in the target compound balances lipophilicity and steric bulk, likely contributing to its CNS penetration . In contrast, the methyl (CAS: 1216522-19-8) and ethyl (CAS: 1331109-57-9) analogs may exhibit reduced metabolic stability due to smaller alkyl chains, while the benzyl group (CAS: 1329894-90-7) could enhance lipophilicity but impede blood-brain barrier (BBB) permeability .

Amide Substituents at the 2-Position: The pivalamide group in the target compound provides metabolic resistance due to its tert-butyl moiety, whereas the propionamide (CAS: 1331109-57-9) and thiophene-acetamide (CAS: 1329894-90-7) groups may increase susceptibility to enzymatic hydrolysis .

Impact on APE1 Inhibition :
While explicit activity data for the analogs are unavailable, the target compound’s low µM activity is attributed to optimal steric and electronic interactions with APE1’s active site. Bulkier substituents (e.g., benzyl, sulfamoyl benzamide) may hinder binding, whereas smaller groups (e.g., ethyl, methyl) could reduce potency due to weaker hydrophobic interactions .

Pharmacokinetic Considerations

  • The target compound’s brain exposure surpasses that of many analogs, likely due to its balanced logP (predicted from molecular weight and substituents). Compounds with higher molecular weights (e.g., 605.2 in CAS: 1216522-19-8) or aromatic groups (e.g., benzyl in CAS: 1329894-90-7) may exhibit reduced BBB penetration .

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity and yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with benzo[d]thiazole derivatives and tetrahydrothieno[2,3-c]pyridine precursors. Key steps include:

  • Amide bond formation between pivalic acid derivatives and the heterocyclic amine core under anhydrous conditions.
  • Optimization of reaction parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF or acetonitrile for solubility), and stoichiometric ratios (1:1.2 for amine-to-acyl chloride) to minimize side products .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity (>95% by HPLC) .

Q. How is the compound characterized structurally, and which analytical techniques are essential?

Methodological Answer:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms connectivity of the benzothiazole, tetrahydrothienopyridine, and pivalamide groups.
  • Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 484.1234) and fragmentation patterns .
  • X-ray crystallography (if crystalline) resolves stereochemistry, particularly the isopropyl group’s spatial orientation in the tetrahydrothieno ring .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

  • Variations in assay conditions : Buffer pH (7.4 vs. 6.8), ATP concentration (1 mM vs. 100 µM), or cell line specificity (HEK293 vs. HeLa).
  • Structural analogs : Substituent effects (e.g., isopropyl vs. methyl groups on the tetrahydrothieno ring) alter binding affinity.
    Resolution :
    • Standardize assays using reference inhibitors (e.g., staurosporine for kinase studies).
    • Perform comparative SAR studies with derivatives to isolate pharmacophore contributions .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between the benzothiazole N atom and kinase hinge region residues).
  • MD simulations (100 ns trajectories) assess stability of the ligand-receptor complex, highlighting residues critical for selectivity (e.g., hydrophobic pockets accommodating the isopropyl group) .
  • ADMET prediction (SwissADME) prioritizes derivatives with improved solubility (LogP < 3) and reduced CYP3A4 inhibition risk .

Q. What experimental approaches validate the compound’s mechanism of action in neurodegenerative disease models?

Methodological Answer:

  • In vitro models : Primary neuronal cultures treated with Aβ₁–₄₂ or tau aggregates; measure neuroprotection via MTT assay and caspase-3 activity.
  • Target engagement : Use photoaffinity labeling with a radiolabeled analog (e.g., ³H- or ¹⁴C-tagged) to confirm binding to tau or α-synuclein .
  • Behavioral assays : Administer the compound in transgenic C. elegans (e.g., Aβ-expressing CL2006 strain) and quantify paralysis rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.